4-Aminosalicylic Acid-d3

描述

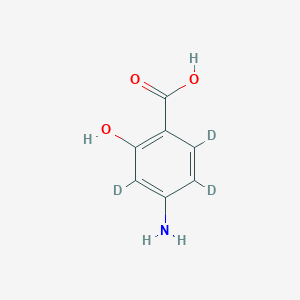

Structure

3D Structure

属性

分子式 |

C7H7NO3 |

|---|---|

分子量 |

156.15 g/mol |

IUPAC 名称 |

4-amino-2,3,5-trideuterio-6-hydroxybenzoic acid |

InChI |

InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |

InChI 键 |

WUBBRNOQWQTFEX-CBYSEHNBSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)O)[2H])N)[2H] |

规范 SMILES |

C1=CC(=C(C=C1N)O)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 4 Aminosalicylic Acid D3

Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Positions

The placement of deuterium at a specific location on the 4-Aminosalicylic acid scaffold—either on the aromatic ring or on the amine or hydroxyl groups—is dictated by the chosen synthetic strategy.

Hydrogen-Deuterium (H-D) exchange is a common method where a labile hydrogen atom is swapped for a deuterium atom from a deuterium-rich source, typically deuterium oxide (D₂O). wikipedia.org This exchange can be facilitated by catalysts. wikipedia.org For 4-Aminosalicylic acid, the aromatic protons, particularly those at positions ortho and para to the activating hydroxyl and amino groups, are susceptible to exchange under certain conditions.

The exchange reaction is an equilibrium process, necessitating the use of a large excess of the deuterium source to drive the reaction toward high levels of deuterium incorporation. wikipedia.org The rate of exchange is significantly influenced by pH, with minimum exchange rates for many compounds observed around pH 2.6. wikipedia.org The process can be catalyzed by acids, bases, or metals. wikipedia.org For instance, methods using DCl as a catalyst and D₂O as the deuterium source have been developed for the regioselective deuteration of compounds like bendamustine, achieving high deuterium incorporation. researchgate.net

This bottom-up approach involves building the molecular structure using starting materials or reagents that are already deuterated. This strategy often provides excellent control over the position and level of deuteration, as the deuterium atoms are introduced with specific building blocks. For example, a synthetic route could involve the reduction of a suitable precursor with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄). google.comresearchgate.net

A relevant example is the synthesis of methyl salicylate-4-d, which involves the reaction of methyl 4-iodosalicylate with sodium hydroxide-d1 and zinc. cdnsciencepub.com The resulting salicylic (B10762653) acid-4-d can then be further processed. cdnsciencepub.com Similarly, synthesizing deuterated N,N-dimethyltryptamine compounds has been achieved by using deuterated methyl groups (CD₃) and reducing agents like LiAlD₄. googleapis.com These principles can be adapted for the synthesis of 4-Aminosalicylic Acid-d3, for instance, by starting with a deuterated phenol (B47542) or benzoic acid derivative.

Catalytic methods are highly efficient for introducing deuterium. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are widely used to facilitate H-D exchange between an organic substrate and a deuterium source like D₂O or D₂ gas. researchgate.netmdpi.com These reactions are often performed at elevated temperatures to achieve significant deuterium incorporation on aromatic rings. researchgate.net

An effective Pt/C-catalyzed deuteration method using D₂O as the deuterium source under a hydrogen atmosphere has been shown to be general for a variety of aromatic compounds. researchgate.net Similarly, a Pd/C-H₂-D₂O system is effective for the direct deuteration of biologically active compounds. researchgate.net The choice of catalyst can influence the selectivity and efficiency of the deuteration. For example, a study on the deuteration of Mesalamine (5-aminosalicylic acid, an isomer of 4-aminosalicylic acid) demonstrated the effectiveness of a mixed Pd/C and Pt/C catalyst system. researchgate.net

| Catalyst System | Deuterium Source | Typical Conditions | Deuteration Site | Efficacy |

| Pd/C | D₂O | 110–180 °C, H₂ atmosphere | Aromatic Rings | Moderate to Excellent researchgate.net |

| Pt/C | D₂O | Elevated Temperature, H₂ atmosphere | Aromatic Rings | Effective researchgate.net |

| Iridium Complexes | D₂O | 160 °C, Acetic acid/water solvent | Benzenoid compounds | Significant (e.g., 15% D in 6h for benzene) researchgate.net |

| Ruthenium Catalyst | D₂O | 135 °C | Amines and Amino Acids | High selectivity and incorporation mdpi.com |

Direct Synthesis Utilizing Deuterated Reagents

Optimization of Synthetic Pathways for Isotopic Purity and Yield

Achieving high isotopic purity (a high percentage of deuterium at the target position) and high chemical yield is paramount. Optimization involves fine-tuning several parameters:

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled. For catalytic H-D exchange, higher temperatures generally lead to greater deuterium incorporation but may also cause side reactions or decomposition, such as the decarboxylation of 4-aminosalicylic acid at high temperatures. mdpi.comwikipedia.org

Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction rate and selectivity. researchgate.net

Deuterium Source: Using a high-purity deuterium source (e.g., D₂O with >99.8% D) and a large molar excess is crucial for driving the equilibrium towards the deuterated product. wikipedia.org

Purification: After synthesis, the product must be purified to remove the starting material, non-deuterated or partially deuterated species, and byproducts. Techniques like column chromatography are often employed. science.gov

Analytical Verification: The level of deuterium incorporation and isotopic purity is determined using analytical methods such as Nuclear Magnetic Resonance (¹H NMR, ²H NMR) spectroscopy and Mass Spectrometry. google.commdpi.com ¹H NMR can confirm the disappearance of a proton signal at a specific position, while ²H NMR directly detects the presence of deuterium. mdpi.com

Green Chemistry Principles in Deuterated Compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. core.ac.uk In the context of synthesizing this compound, these principles can be applied in several ways:

Use of Catalysis: Employing catalytic reagents (e.g., Pd/C, Pt/C) is preferred over stoichiometric reagents because catalysts are used in smaller amounts and can be recycled, reducing waste. core.ac.uk

Safer Solvents: Using D₂O as both the deuterium source and the solvent is a green approach, as water is a non-toxic and non-flammable solvent. core.ac.uk This avoids the use of hazardous deuterated organic solvents.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. core.ac.uk Direct H-D exchange reactions often have high atom economy as the only byproduct is HDO or H₂O.

One-Pot Synthesis: Designing multi-step reactions to occur in a single reactor without isolating intermediates (a one-pot reaction) can reduce solvent usage, energy consumption, and waste generation. nih.gov

Comparison of Deuteration Techniques for Position-Specific Labeling

The choice of deuteration strategy depends on the desired position of the label, required isotopic purity, cost, and scalability.

| Feature | Hydrogen-Deuterium Exchange | Direct Synthesis with Deuterated Reagents | Catalytic Deuteration |

| Position-Specificity | Lower; often labels all labile protons. Can be controlled by pH and catalysts but may result in mixtures. wikipedia.org | High; deuterium is placed precisely based on the structure of the deuterated reagent. cdnsciencepub.com | Moderate to High; often targets specific functional groups or positions (e.g., benzylic, aromatic C-H). mdpi.com |

| Isotopic Purity | Variable; depends on equilibrium and reaction conditions. Can be high with optimization. wikipedia.org | Typically very high, limited only by the purity of the deuterated reagent. researchgate.net | Generally high, can often achieve >90% incorporation. mdpi.com |

| Cost & Availability | Reagents (e.g., D₂O) are relatively inexpensive and widely available. google.com | Deuterated starting materials and reagents can be very expensive and may require custom synthesis. researchgate.net | Catalysts are reusable, but noble metal catalysts (Pd, Pt, Ir, Ru) have an initial cost. researchgate.net |

| Scalability | Generally straightforward to scale up. | Can be difficult and expensive to scale up due to the cost of reagents. | Readily scalable, especially in industrial settings using flow reactors. |

| Reaction Conditions | Can range from mild to harsh (e.g., high temperatures or extreme pH). wikipedia.org | Conditions vary widely depending on the specific reaction. | Often requires elevated temperatures and/or pressures. researchgate.netmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the structure of molecules. For isotopically labeled compounds like this compound, a combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR provides comprehensive information to confirm the precise location of the deuterium atoms. The deuteration in this compound occurs on the aromatic ring at positions 3, 5, and 6.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy detects the presence and environment of hydrogen nuclei (protons). In the analysis of this compound, ¹H NMR is primarily used to verify the substitution of protons with deuterons at specific positions. The ¹H NMR spectrum of the unlabeled 4-Aminosalicylic acid typically displays signals for the three protons on the aromatic ring. chemicalbook.com By comparing the spectrum of the deuterated compound to its non-deuterated counterpart, the absence of these aromatic proton signals confirms the successful isotopic labeling.

The expected ¹H NMR data for 4-Aminosalicylic acid in a common NMR solvent like DMSO-d6 shows distinct peaks for the aromatic protons. chemicalbook.com In the spectrum of this compound, these signals would be absent or significantly diminished, while peaks for the exchangeable protons of the amine (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups would remain.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ) for 4-Aminosalicylic Acid and Expected Observations for this compound in DMSO-d6

| Proton Position | 4-Aminosalicylic Acid δ (ppm) chemicalbook.com | Expected Observation for this compound |

| H-3 | ~6.12 | Absent |

| H-5 | ~6.01 | Absent |

| H-6 | ~7.46 | Absent |

| -OH, -NH₂, -COOH | Variable, broad | Present |

Note: The chemical shifts for labile protons (-OH, -NH₂, -COOH) can vary with concentration, temperature, and solvent.

Carbon-13 (¹³C) NMR Analysis

Table 2: Predicted ¹³C NMR Data and Expected Effects of Deuteration for this compound

| Carbon Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity in this compound |

| C-1 (Carboxyl) | 170-175 | Singlet |

| C-2 (C-OH) | 160-165 | Singlet |

| C-3 | 100-105 | Triplet (due to C-D coupling) |

| C-4 (C-NH₂) | 150-155 | Singlet |

| C-5 | 105-110 | Triplet (due to C-D coupling) |

| C-6 | 115-120 | Triplet (due to C-D coupling) |

| C-7 (Carboxylic Acid Carbonyl) | ~172 | Singlet |

Note: Chemical shift ranges are approximate and based on general values for substituted aromatic compounds. wisc.edu

Deuterium (²H) NMR Spectroscopy

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unequivocal proof of their presence and chemical environment within the molecule. The resulting spectrum for this compound would display signals corresponding to the deuterons at positions 3, 5, and 6 of the aromatic ring. The chemical shifts in ²H NMR are virtually identical to the proton chemical shifts of the same positions in the non-deuterated molecule. sigmaaldrich.com This technique serves as a direct confirmation of the isotopic labeling and can be used to distinguish between different deuterated positions if their electronic environments are sufficiently different.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Verification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the characterization of isotopically labeled compounds, offering precise molecular weight determination and assessment of isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, allowing for the determination of its elemental formula. For this compound, HRMS is used to confirm that three deuterium atoms have been incorporated into the molecular structure. The theoretical monoisotopic mass of the deuterated compound is significantly different from its non-deuterated analog. The experimentally measured mass should align with the theoretical mass of the d3-variant to within a very small margin of error (typically < 5 ppm).

Table 3: Theoretical Exact Mass Comparison

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| 4-Aminosalicylic Acid | C₇H₇NO₃ | 153.04259 nih.govmassbank.eu |

| This compound | C₇H₄D₃NO₃ | 156.06142 nih.gov |

The confirmation of the expected exact mass for C₇H₄D₃NO₃ by HRMS serves as definitive evidence for the successful synthesis of the target deuterated compound. nih.gov

Isotope Ratio Mass Spectrometry

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used to measure the relative abundance of isotopes in a given sample. alexandraatleephillips.com While HRMS confirms the mass of the desired labeled molecule, IRMS is employed to determine the isotopic purity or enrichment level. This analysis quantifies the percentage of the this compound that is fully deuterated (d3) versus partially deuterated (d1, d2) or unlabeled (d0) species. nih.gov This is particularly important for quantitative studies where a high and known level of isotopic enrichment is crucial for accuracy. The technique separates ions based on their isotopic composition and provides a precise ratio of the different isotopologues, thereby yielding a quantitative measure of the isotopic purity of the sample.

Vibrational Spectroscopy for Structural Elucidaion and Isotopic Effects

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. The frequencies of these vibrations are highly sensitive to the masses of the constituent atoms and the strength of the chemical bonds connecting them. Consequently, the substitution of hydrogen with its heavier isotope, deuterium, induces noticeable shifts in the vibrational spectrum. This phenomenon, known as the isotopic effect, provides a definitive signature for the successful incorporation of deuterium into the molecular structure. Theoretical principles predict that the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. youtube.comlibretexts.org Therefore, the replacement of a hydrogen atom (¹H) with a deuterium atom (²H or D) will result in a downshift (to a lower wavenumber) of the vibrational modes associated with that atom.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with absorption bands corresponding to specific functional groups and structural features.

Isotopic Effects in the FTIR Spectrum of this compound

In this compound, the deuterium atoms are substituted on the aromatic ring. Therefore, the most significant shifts are expected for the vibrational modes involving the C-H bonds of the benzene (B151609) ring. The C-H stretching vibrations in aromatic compounds typically appear in the region of 3100-3000 cm⁻¹. Upon deuteration to C-D, these bands are expected to shift to approximately 2250-2300 cm⁻¹, a shift predictable by the change in reduced mass.

Below is a table summarizing the characteristic FTIR peaks for non-deuterated 4-Aminosalicylic acid and the predicted shifts for this compound.

| Vibrational Mode | 4-Aminosalicylic Acid Wavenumber (cm⁻¹) researchgate.net | Predicted this compound Wavenumber (cm⁻¹) |

| O-H Stretching (Carboxylic Acid) | ~3400-2500 (broad) | ~3400-2500 (broad) |

| N-H Asymmetric Stretching | 3490 researchgate.net | ~3490 |

| N-H Symmetric Stretching | 3381 researchgate.net | ~3381 |

| Aromatic C-H Stretching | ~3100-3000 | ~2250-2300 (predicted shift) |

| C=O Stretching (Carboxylic Acid) | 1592 | ~1592 |

| N-H Bending | ~1600-1500 | ~1600-1500 |

| C-C Aromatic Ring Stretching | ~1600-1450 | ~1600-1450 |

| O-H Bending (Carboxylic Acid) | 1450 | ~1450 |

| Aromatic C-H In-plane Bending | ~1300-1000 | Lower frequency (shifted) |

| C-N Stretching | ~1340-1250 | ~1340-1250 |

| C-O Stretching | 1845 | ~1845 |

| Aromatic C-H Out-of-plane Bending | ~900-675 | Lower frequency (shifted) |

Note: The predicted wavenumbers for this compound are estimations based on theoretical isotopic effects and may vary in experimental conditions.

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations, such as the C-C stretching modes in the aromatic ring.

As with FTIR, specific experimental Raman spectra for this compound are not widely published. However, studies on the non-deuterated form provide a basis for comparison. nih.gov The Raman spectrum of 4-aminosalicylic acid is characterized by strong bands corresponding to the vibrations of the benzene ring.

Isotopic Effects in the Raman Spectrum of this compound

The deuteration of the aromatic ring in this compound will have a pronounced effect on its Raman spectrum. The C-H stretching and bending vibrations will shift to lower frequencies, as discussed for the FTIR spectrum. These shifts would be clearly observable and serve as markers for deuteration. The symmetric "ring breathing" mode of the benzene ring, often a strong band in Raman spectra, is also sensitive to the mass of the substituents and would be expected to shift to a lower wavenumber.

The following table presents typical Raman bands for 4-Aminosalicylic acid and the anticipated changes for the d3 isotopologue.

| Vibrational Mode | 4-Aminosalicylic Acid Wavenumber (cm⁻¹) nih.gov | Predicted this compound Wavenumber (cm⁻¹) |

| Aromatic C-H Stretching | ~3070 | ~2280 (predicted shift) |

| C=O Stretching | ~1660 | ~1660 |

| C-C Aromatic Ring Stretching | ~1600, 1530 | Slightly shifted |

| N-H Bending | ~1580 | ~1580 |

| Ring Breathing Mode | ~830 | Lower frequency (shifted) |

| Aromatic C-H Out-of-plane Bend | ~780 | Lower frequency (shifted) |

Note: The predicted wavenumbers for this compound are theoretical estimations. Experimental values may differ.

The combined use of FTIR and Raman spectroscopy would provide a comprehensive vibrational analysis of this compound, confirming its isotopic purity and providing detailed insights into its molecular structure.

Conclusion

4-Aminosalicylic Acid-d3 exemplifies the critical role of isotopically labeled compounds in modern scientific inquiry. Its application as an internal standard is vital for the rigorous preclinical and clinical assessment of its parent drug, 4-Aminosalicylic Acid. The broader field of deuterated compounds continues to expand, offering innovative solutions to long-standing challenges in medicinal chemistry and drug development by enabling detailed mechanistic studies and the optimization of drug properties.

Bioanalytical Methodologies for Quantification in Biological Matrices Research Applications

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantitative analysis of drugs in biological fluids due to its high specificity, sensitivity, and throughput. nih.gov The development and validation of these methods are critical for ensuring reliable and reproducible results in research applications.

Role of 4-Aminosalicylic Acid-d3 as an Internal Standard in LC-MS/MS

In LC-MS/MS analysis, an internal standard (IS) is essential to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard. wuxiapptec.comsigmaaldrich.com

The primary advantage of using a deuterated internal standard like this compound is that it is chemically almost identical to the analyte, 4-aminosalicylic acid. chromforum.org This near-identical chemical nature ensures that it behaves similarly during extraction, chromatography, and ionization. wuxiapptec.comcerilliant.com Consequently, any variations in the analytical process, such as analyte loss during sample preparation or fluctuations in ionization efficiency (matrix effects), will affect both the analyte and the internal standard to the same degree. wuxiapptec.com By using the ratio of the analyte signal to the internal standard signal for quantification, these variations can be effectively normalized, leading to significantly improved accuracy and precision of the measurement. wuxiapptec.comnebiolab.com

The use of a deuterated standard like this compound is particularly beneficial in complex biological matrices where co-eluting endogenous components can suppress or enhance the analyte's ionization. wuxiapptec.comchromforum.org Because the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction. chromforum.org While 13C or 15N labeled standards are sometimes preferred to avoid potential chromatographic shifts or deuterium-hydrogen exchange, deuterated standards like this compound remain widely used and effective. wuxiapptec.comsigmaaldrich.com

Table 1: Key Characteristics of Internal Standards in LC-MS/MS

| Feature | Description | Relevance of this compound |

| Chemical Similarity | Should be chemically and physically similar to the analyte. | As a deuterated analog, it is nearly identical to 4-aminosalicylic acid. chromforum.org |

| Co-elution | Should elute at or very near the same retention time as the analyte. | Deuterated standards typically co-elute with the non-labeled analyte. cerilliant.com |

| Mass Difference | Must have a different mass-to-charge ratio (m/z) for separate detection. | The deuterium (B1214612) atoms increase the mass, allowing for distinct detection from the analyte. |

| Correction for Variability | Compensates for losses during sample preparation and ionization fluctuations. | Effectively normalizes for matrix effects and other process variations. wuxiapptec.com |

Chromatographic Separation Techniques (e.g., UHPLC) for Complex Matrices

Effective chromatographic separation is crucial for minimizing interferences from the complex components of biological matrices. chromatographyonline.com Ultra-High-Performance Liquid Chromatography (UHPLC) is a widely adopted technique that offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC). chromatographyonline.comunige.ch UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in higher separation efficiency, improved resolution, and faster analysis times. chromatographyonline.com

For the analysis of polar compounds like 4-aminosalicylic acid in biological fluids, reversed-phase liquid chromatography (RPLC) is a common approach. unige.ch The separation is typically achieved on a C18 column. nih.govsemanticscholar.orgresearchgate.net To enhance retention and improve peak shape of polar analytes, various strategies can be employed, such as using ion-pair reagents or adjusting the mobile phase pH. psu.eduresearchgate.netsielc.com For instance, an ion-pair HPLC method using tetrabutylammonium (B224687) hydrogen sulphate as an ion-pairing reagent has been developed for the simultaneous determination of p-aminosalicylic acid and its degradation product. psu.eduresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) presents another valuable separation technique, particularly for polar analytes that are poorly retained in RPLC. chromatographyonline.com HILIC uses a polar stationary phase and a mobile phase with a high percentage of a nonpolar solvent, leading to the retention of polar compounds. chromatographyonline.com

Optimization of Ionization and Fragmentation Parameters for Deuterated Analogues

The sensitivity and specificity of an LC-MS/MS method heavily rely on the optimization of mass spectrometry parameters. This involves fine-tuning the ionization source and the fragmentation process in the collision cell.

For compounds like 4-aminosalicylic acid, electrospray ionization (ESI) is a commonly used ionization technique. nih.govuct.ac.za Optimization of ESI parameters includes adjusting the ion spray voltage and source temperature to achieve a consistent and robust response for both the analyte and its deuterated internal standard. researchgate.net

In the tandem mass spectrometer, the precursor ion (the protonated or deprotonated molecule) is selected in the first quadrupole and then fragmented in the collision cell. The resulting product ions are then monitored in the third quadrupole. This process is known as Multiple Reaction Monitoring (MRM). The selection of specific precursor-to-product ion transitions for both 4-aminosalicylic acid and this compound is critical for the selectivity of the assay. For example, in one method, the transition of the protonated precursor ion m/z 154.1 to the product ion m/z 80.2 was monitored for 4-aminosalicylic acid. uct.ac.za For the deuterated analog, the precursor and product ions would be shifted by the mass of the deuterium atoms. The collision energy is optimized for each transition to ensure efficient and reproducible fragmentation, maximizing the signal of the chosen product ions. semanticscholar.org

Alternative Spectrophotometric and Chromatographic Analytical Techniques (excluding human clinical samples)

While LC-MS/MS is the gold standard, other analytical techniques have been employed for the quantification of 4-aminosalicylic acid in research settings, particularly where mass spectrometry is not available.

Spectrophotometric methods, including colorimetric assays, have been described for the determination of p-aminosalicylic acid. psu.eduresearchgate.net These methods are generally less specific and sensitive than chromatographic techniques.

Various HPLC methods with different detectors have been developed. These include HPLC with ultraviolet (UV) or fluorescence detection. nih.govupce.cz For instance, a reversed-phase HPLC method with fluorescence detection has been developed to quantify 4-aminosalicylic acid and its major metabolite in plasma, cerebrospinal fluid, and tissues. nih.gov This method demonstrated good sensitivity and reproducibility for laboratory investigations. nih.gov Ion-pair HPLC with UV detection has also been utilized to separate 4-aminosalicylic acid from its degradation products in pharmaceutical formulations. psu.eduresearchgate.net

Matrix Effects and Interference Mitigation Strategies in Bioanalytical Assays

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. eijppr.com These effects can compromise the accuracy, precision, and sensitivity of an assay. eijppr.com

Several strategies are employed to mitigate matrix effects:

Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove interfering substances from the sample before analysis. nih.govwuxiapptec.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix components is a primary strategy. chromforum.org This can involve adjusting the mobile phase composition, gradient profile, or using a different type of column.

Use of a Stable Isotope-Labeled Internal Standard: As discussed previously, a SIL-IS like this compound is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte. wuxiapptec.comchromforum.org

Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. uct.ac.za

The evaluation of matrix effects is a mandatory part of method validation as per regulatory guidelines. eijppr.com This is typically done by comparing the analyte response in post-extraction spiked samples with the response in a neat solution.

Method Robustness and Transferability in Research Laboratory Settings

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. arabjchem.org For an LC-MS/MS method, robustness is evaluated by assessing the impact of minor changes in parameters such as mobile phase composition, pH, flow rate, and column temperature on the analytical results. researchgate.netarabjchem.org

Method transferability refers to the ability of a method to be successfully transferred from one laboratory to another and produce comparable results. This is crucial in collaborative research or when a method is moved from a development setting to a routine analytical laboratory. A robust method is more likely to be easily transferable.

To ensure robustness and transferability, the method development process should identify critical parameters and establish acceptable operating ranges. The validation process should include experiments to assess the method's performance under slightly varied conditions. arabjchem.org For example, stability of the analyte and internal standard in the biological matrix and in prepared extracts under different storage conditions (e.g., freeze-thaw cycles, room temperature stability) is a critical component of assessing method robustness. uct.ac.za

Metabolic Pathway Elucidation and Mechanistic Studies in Vitro and Preclinical Models

Investigation of Deuterium (B1214612) Substitution Effects on Metabolic Stability and Rates

The introduction of deuterium into a drug molecule, such as in 4-Aminosalicylic Acid-d3, is a strategic chemical modification intended to influence its pharmacokinetic properties. The primary rationale behind this approach lies in the kinetic isotope effect (KIE), which can alter the rate of metabolic reactions.

The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. This difference in bond energy means that more energy is required to break a C-D bond. In drug metabolism, many key reactions, particularly those catalyzed by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a rate-determining step. juniperpublishers.com By replacing hydrogen with deuterium at a site of metabolic attack, the rate of that specific enzymatic reaction can be significantly slowed. nih.gov

This phenomenon, known as the deuterium kinetic isotope effect, can lead to a number of outcomes. It can increase the metabolic stability of the compound, prolonging its biological half-life and exposure. juniperpublishers.com In some cases, slowing down a primary metabolic pathway can lead to "metabolic switching," where the drug is instead metabolized through alternative, previously minor, pathways. osti.gov While aryl hydroxylation is generally not influenced by this substitution, other transformations like N-dealkylation are less sensitive. nih.gov For this compound, deuteration on the aromatic ring is anticipated to enhance its stability against oxidative metabolism, thereby altering its metabolic profile compared to the non-deuterated parent compound.

Table 1: Illustrative Impact of the Kinetic Isotope Effect (KIE) on Reaction Rates This table presents theoretical data to illustrate the concept of the kinetic isotope effect.

| Reaction Type | C-H Bond Cleavage Rate (Relative Units) | C-D Bond Cleavage Rate (Relative Units) | Kinetic Isotope Effect (kH/kD) | Potential Metabolic Outcome |

| Aliphatic Hydroxylation | 100 | 10 | 10 | Decreased rate of metabolism |

| N-demethylation | 100 | 50 | 2 | Moderately decreased metabolism |

| Aromatic Hydroxylation | 100 | 95 | ~1 | No significant change in metabolism |

Identification and Characterization of Deuterated Metabolites of this compound

The primary metabolic pathway for 4-aminosalicylic acid in humans and animals is acetylation of the amino group. nih.gov This process leads to the formation of N-acetyl-4-aminosalicylic acid (AcPAS), which is a major metabolite found in biological samples. nih.gov

Table 2: Known and Expected Metabolites of 4-Aminosalicylic Acid and its Deuterated Analog

| Parent Compound | Primary Metabolite | Key Metabolizing Enzyme |

| 4-Aminosalicylic Acid | N-Acetyl-4-aminosalicylic acid (AcPAS) nih.gov | N-Acetyltransferase (NAT) science.gov |

| This compound | N-Acetyl-4-aminosalicylic acid-d3 medchemexpress.comlabmix24.com | N-Acetyltransferase (NAT) |

Detection and Quantification of Metabolites in Research Samples

Sensitive and specific analytical methods are essential for studying the pharmacokinetics of 4-aminosalicylic acid and its metabolites. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed. nih.govsemanticscholar.org These methods allow for the simultaneous quantification of both the parent drug (PAS) and its primary metabolite (AcPAS) in various biological matrices, including plasma, cerebrospinal fluid, and tissue homogenates. nih.gov

In these assays, deuterated analogs serve as ideal internal standards because they have nearly identical chemical properties to the analyte but a different mass, allowing for precise quantification. semanticscholar.orgnih.gov For instance, N-Acetyl mesalamine D3 (a deuterated version of the acetylated metabolite of the isomer 5-aminosalicylic acid) is used as an internal standard in LC-MS/MS methods. semanticscholar.org A validated method using HPLC with fluorescence detection achieved a lower limit of quantification (LLOQ) of 50 ng/ml for both PAS and AcPAS in plasma and 17 ng/g in tissues. nih.gov

Table 3: Example of Analytical Method Parameters for Quantification in Rat Plasma

| Analyte | Lower Limit of Quantification (LLOQ) | Intra-day Precision (%) | Inter-day Precision (%) | Reference |

| 4-Aminosalicylic Acid (PAS) | 50 ng/ml | < 5% | < 8% | nih.gov |

| N-Acetyl-4-aminosalicylic acid (AcPAS) | 50 ng/ml | < 5% | < 8% | nih.gov |

Enzymatic Interactions and Reaction Mechanisms (e.g., Folate Pathway Enzymes)

The established mechanism of action for 4-aminosalicylic acid (PAS) against Mycobacterium tuberculosis involves its role as a prodrug that targets the folate biosynthesis pathway. wikipedia.orgnih.govnih.gov PAS is a structural analog of para-aminobenzoic acid (PABA), a natural substrate required for folic acid synthesis in bacteria. nih.govnih.gov

Instead of directly inhibiting an enzyme, PAS acts as an alternative substrate for two consecutive enzymes in the pathway: dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate synthase (DHFS). wikipedia.orgnih.gov These enzymes incorporate PAS into the pathway, leading to the generation of a fraudulent antimetabolite, hydroxyl dihydrofolate. wikipedia.orgnih.gov This mechanism is distinct from that of sulfonamides, which are simple competitive inhibitors of DHPS. nih.gov The deuteration in this compound is not expected to alter this fundamental mechanism of entry into the folate pathway.

The hydroxyl dihydrofolate antimetabolite, produced from the metabolism of PAS by DHPS and DHFS, is the actual active molecule. nih.gov This antimetabolite functions as an inhibitor of a third enzyme in the pathway, dihydrofolate reductase (DHFR). wikipedia.orgnih.govmedchemexpress.com By inhibiting DHFR, the antimetabolite effectively blocks the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids, thereby halting bacterial growth. wikipedia.orgtandfonline.com

Studies have shown that PAS is recognized and processed by DHPS as efficiently as the natural substrate, PABA. nih.gov Mutations in the DHFS enzyme that prevent the formation of the antimetabolite can confer resistance to PAS. wikipedia.org This multi-step, prodrug-to-inhibitor mechanism highlights the complex interaction of 4-aminosalicylic acid with the bacterial folate pathway.

Role of Dihydropteroate Synthase (DHPS) and Dihydrofolate Synthase (DHFS)

In vitro and preclinical studies have established that 4-Aminosalicylic Acid (4-ASA) functions as a prodrug, exerting its antimicrobial effect by targeting the folate metabolic pathway in Mycobacterium tuberculosis. wikipedia.orgmedchemexpress.comnih.gov The metabolic activation of 4-ASA is a sequential process initiated by two key enzymes: dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS). wikipedia.orgmedchemexpress.commedchemexpress.com While the metabolic pathway for this compound has not been specifically detailed in the available literature, it is scientifically presumed to follow the same activation cascade as its non-deuterated parent compound. Deuteration is a common strategy in drug development, primarily used to alter the rate of metabolism, but not the fundamental metabolic route.

The mechanism commences with 4-ASA acting as an alternative substrate for DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). nih.gov DHPS incorporates 4-ASA into the folate pathway, leading to the formation of a fraudulent hydroxydihydropteroate metabolite. wikipedia.org This intermediate is then further processed by DHFS, resulting in the generation of a hydroxyl dihydrofolate antimetabolite. wikipedia.orgwho.int This final product is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. wikipedia.orgmedchemexpress.com By effectively blocking DHFR, the fraudulent metabolite disrupts the folate-dependent biosynthetic pathways, leading to a bacteriostatic effect on M. tuberculosis. nih.gov

The pivotal roles of DHPS and DHFS in this metabolic activation have been substantiated by research. These enzymes are directly responsible for converting the otherwise inactive 4-ASA into a potent antimetabolite that poisons the essential folate pathway of the microorganism. wikipedia.orgnih.gov

Excretion Pathways and Mass Balance Studies in Preclinical Models

Studies in preclinical models have characterized the excretion pathways for 4-Aminosalicylic Acid (4-ASA). The primary route of elimination for 4-ASA and its metabolites is through the kidneys. wikipedia.org The process involves both glomerular filtration and tubular secretion. who.intebi.ac.ukeuropa.eu While specific mass balance studies for this compound are not available, the data from its non-deuterated counterpart provide a comprehensive overview of its disposition. It is presumed that the excretion profile of the deuterated compound is qualitatively identical.

The major metabolites identified are N-acetyl-para-aminosalicylic acid (Ac-PAS) and, to a lesser extent, para-aminosalicyluric acid. europa.eunih.gov Acetylation in the intestinal mucosa and liver is the principal metabolic transformation. nih.gov

Quantitative data from preclinical and clinical studies illustrate the extent of urinary excretion. Following an oral administration, a significant portion of the dose is recovered in the urine. One study reported that within 24 hours, approximately 84% of a 4g oral dose was excreted in the urine. europa.eueuropa.eu Of this, 21% was the unchanged parent compound, and 63% was the acetylated metabolite. europa.eueuropa.eu Another source indicates that 85% of a dose is eliminated in the urine within 7-10 hours, comprising 14-33% as unchanged 4-ASA and about 50% as metabolites. who.int

While renal excretion is dominant, some fecal excretion of unabsorbed drug and its N-acetylated metabolite also occurs. nih.gov This is particularly relevant for oral formulations designed for local action in the gastrointestinal tract.

The data below summarizes the findings on the excretion of 4-Aminosalicylic Acid.

Table 1: Urinary Excretion of 4-Aminosalicylic Acid

| Time Frame | Total Urinary Excretion (% of Dose) | Unchanged 4-ASA (% of Dose) | Acetylated Metabolite (% of Dose) | Source(s) |

|---|---|---|---|---|

| 24 hours | 84% | 21% | 63% | europa.eueuropa.eu |

| 7-10 hours | 85% | 14-33% | ~50% | who.int |

Table 2: Major Metabolites and Excretion Routes of 4-Aminosalicylic Acid

| Metabolite | Primary Formation Site | Primary Excretion Route |

|---|---|---|

| N-acetyl-para-aminosalicylic acid (Ac-PAS) | Liver, Intestinal Mucosa | Renal (Glomerular Filtration & Tubular Secretion) |

| para-aminosalicyluric acid | Liver | Renal (Glomerular Filtration & Tubular Secretion) |

Kinetic Isotope Effect Kie Studies of 4 Aminosalicylic Acid D3

Principles of Kinetic Isotope Effects in Reaction Mechanism Analysis

The kinetic isotope effect is defined as the ratio of the rate constant for a reaction involving the light isotope (kL) to the rate constant for the same reaction with the heavy isotope (kH), typically expressed as KIE = kL/kH. In the context of 4-Aminosalicylic Acid-d3, the comparison is between the protio-form (containing hydrogen, H) and the deutero-form (containing deuterium (B1214612), D), so KIE = kH/kD.

The physical basis for the KIE originates from the principles of vibrational spectroscopy and transition state theory. The bond between a carbon atom and a deuterium atom (C-D) is stronger and has a lower zero-point vibrational energy (ZPE) than the corresponding carbon-hydrogen (C-H) bond. For a reaction to occur, energy must be supplied to break this bond. Because the C-D bond starts from a lower energy state, more activation energy is required to reach the transition state, assuming the bond is cleaved or significantly altered during this step. This higher energy barrier results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. KIEs are broadly categorized into primary and secondary effects.

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step (RDS) of the reaction. For this compound, a significant primary KIE (typically kH/kD > 2) would be observed if the C-D bond on the aromatic ring is the target of enzymatic cleavage in the slowest step of its metabolic pathway. For instance, if an oxidative enzyme were to hydroxylate the ring at the position of deuteration, the cleavage of the C-D bond would be central to the reaction's progress. The magnitude of the primary KIE can provide information about the transition state; a larger KIE often suggests a more symmetrical transition state where the bond is approximately half-broken.

A secondary kinetic isotope effect occurs when the isotopically substituted bond is not broken or formed during the rate-determining step, but its presence still influences the reaction rate. These effects are generally smaller than primary KIEs (kH/kD is often between 0.7 and 1.5). Secondary KIEs arise from changes in the vibrational environment of the C-D bond as the reaction proceeds from the reactant to the transition state.

α-Secondary KIE: The isotopic substitution is on the carbon atom undergoing a change in hybridization (e.g., sp2 to sp3).

β-Secondary KIE: The isotopic substitution is on a carbon adjacent to the reaction center.

For this compound, a secondary KIE might be observed during a reaction that does not directly involve the C-D bond, such as N-acetylation of the amino group. The change in the electronic structure of the molecule as it binds to the enzyme and proceeds through the transition state could be subtly perturbed by the presence of deuterium on the ring, leading to a small but measurable change in the reaction rate.

Primary Kinetic Isotope Effects

Experimental Design for Determining KIEs in Enzyme-Mediated Reactions

Determining the KIE for the metabolism of this compound requires a carefully designed in vitro experiment. A common approach involves incubating the compound with a relevant metabolic system, such as human liver microsomes or a purified enzyme known to metabolize 4-aminosalicylic acid, like N-acetyltransferase (NAT).

A typical experimental protocol would include:

Parallel Incubations: Two sets of reactions are run concurrently under identical conditions (temperature, pH, buffer composition, and enzyme concentration). One set uses 4-aminosalicylic acid (the protio-substrate), and the other uses this compound (the deutero-substrate).

Cofactor Initiation: The reaction is initiated by adding a necessary cofactor (e.g., Acetyl-CoA for N-acetylation).

Time-Course Analysis: Aliquots are removed from the reaction mixture at several time points and immediately quenched (e.g., by adding a strong acid or organic solvent) to stop the enzymatic reaction.

Quantification: The concentrations of the parent compound (4-ASA or 4-ASA-d3) and the expected metabolite (e.g., N-acetyl-4-aminosalicylic acid) in each aliquot are quantified using a sensitive analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is ideal as it can differentiate and accurately measure the parent compounds and their respective metabolites based on their distinct mass-to-charge ratios.

Rate Calculation: The initial reaction rates (v) are determined by plotting the concentration of the formed metabolite versus time and calculating the slope of the linear portion of the curve. The rate constants (kH and kD) are then derived from these initial rates.

Interpretation of KIE Data to Elucidate Rate-Determining Steps and Transition States

Consider a hypothetical enzymatic reaction involving 4-ASA. The following interactive table presents potential experimental outcomes and their mechanistic interpretations.

| Scenario | Substrate | Rate Constant (k, s-1) | Calculated KIE (kH/kD) | Mechanistic Interpretation |

|---|---|---|---|---|

| 1: C-H Bond Cleavage is Rate-Determining | 4-Aminosalicylic Acid | 5.2 x 10-3 | 4.73 | A significant primary KIE (>2) indicates that the C-H(D) bond is broken in the rate-determining step. The transition state is likely symmetrical. This could correspond to an oxidative metabolic pathway. |

| This compound | 1.1 x 10-3 | |||

| 2: C-H Bond Cleavage is Not Rate-Determining | 4-Aminosalicylic Acid | 8.5 x 10-2 | 1.04 | A KIE value near 1.0 indicates that C-H(D) bond cleavage is not involved in the rate-determining step. The observed metabolism (e.g., N-acetylation) occurs without breaking this bond. |

| This compound | 8.2 x 10-2 | |||

| 3: Secondary KIE | 4-Aminosalicylic Acid | 3.0 x 10-2 | 1.15 | A small but significant KIE suggests a secondary effect. The C-H(D) bond is not broken, but its presence influences the stability of the transition state, possibly due to changes in hybridization at an adjacent atom. |

| This compound | 2.6 x 10-2 |

Data in this table is hypothetical and for illustrative purposes only.

Solid State Chemistry and Crystal Engineering Research on 4 Aminosalicylic Acid and Its Deuterated Analogues

Nanocrystal and Micronization Research

High-Pressure Homogenization and High-Power Ultrasound Techniques

High-pressure homogenization (HPH) and high-power ultrasound (HPU) are two top-down methods utilized to reduce the particle size of APIs, which can enhance properties like dissolution rate and bioavailability. ijrpas.com Research into the application of these techniques on cocrystals of 4-Aminosalicylic Acid with other compounds, such as sulfamethazine (B1682506) (SMT), demonstrates their impact on the final product's characteristics. mdpi.com

In one such study, both HPH and HPU were used to prepare nano-sized cocrystals of 4-ASA and SMT. ijrpas.commdpi.com The goal was to compare how each method affected the cocrystal's size, morphology, and polymorphic form. mdpi.com It was discovered that both techniques successfully produced form I cocrystals, which is the thermodynamically more stable form in aqueous solutions. mdpi.comnih.gov The resulting cocrystals showed a high degree of crystallinity. mdpi.com

However, the two methods yielded significantly different particle size ranges. HPH was effective in producing nano-sized cocrystals, whereas HPU resulted in particles in the micro-size range. mdpi.com For the HPH process, a water-based suspension of the materials was passed through the homogenizer at various pressures (e.g., 300, 600, and 900 bar) and for a different number of cycles (e.g., 1, 3, and 5) to fine-tune the particle size. mdpi.com The research indicated that applying higher pressure during HPH led to smaller cocrystals with a more uniform and narrow size distribution. mdpi.com

The degree of crystallinity was found to be influenced by the HPH pressure. In one study, crystallinity decreased as the HPH pressure increased, with values of 84.5% at 300 bar, 61.4% at 600 bar, and 40.8% at 900 bar. nih.gov In contrast, cocrystals prepared using high-power ultrasound maintained a comparable level of crystallinity (ranging from 72.3% to 79.7%) regardless of the amplitude or duration of the ultrasound application. nih.gov

Particle Size and Morphology Characterization (e.g., TEM, DLS)

The characterization of particle size and morphology is essential to understanding the effects of processing techniques like HPH and HPU. Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are powerful tools for this purpose. mdpi.comtandfonline.com

Dynamic Light Scattering (DLS) analysis of 4-ASA–SMT cocrystals prepared by HPH showed that higher homogenization pressure resulted in smaller particle sizes. nih.gov For instance, cocrystals processed at 900 bar for 5 cycles had a measured size of 190 ± 55.2 nm. nih.gov However, DLS measurements for samples prepared at lower pressures (300 and 600 bar) revealed a multimodal size distribution, which was attributed to the needle-like shape of the crystals and their tendency to agglomerate. nih.gov This makes precise size distribution determination by DLS challenging for such morphologies. nih.gov Similarly, sedimentation observed in suspensions prepared by HPU also made accurate DLS analysis difficult. nih.gov

Transmission Electron Microscopy (TEM) provides direct visualization of particle morphology and allows for more precise size measurement, especially for non-spherical particles. mdpi.com TEM images revealed a distinct difference in the morphology of the cocrystals based on the preparation method. Cocrystals prepared by HPH appeared to be needle-like. mdpi.com In contrast, those prepared using high-power ultrasound exhibited a different morphology. mdpi.com Analysis of TEM images was used to determine the precise size distribution, overcoming the limitations of DLS for these samples. nih.gov

The table below summarizes the findings on particle size for 4-ASA-SMT cocrystals prepared under different HPH conditions, as determined by DLS and TEM analysis.

| Preparation Method | Pressure (bar) | Cycles | Particle Size (DLS) | Particle Size & Morphology (TEM) | Crystallinity (%) |

| HPH | 900 | 5 | 190 ± 55.2 nm | Smaller, needle-like crystals | 40.8 |

| HPH | 600 | - | Multimodal (295 nm, 1.4 µm, 5.6 µm) | - | 61.4 |

| HPH | 300 | - | Multimodal (459 nm, 2.3 µm, 6.4 µm) | - | 84.5 |

| HPU | - | - | Unsuitable for accurate measurement | Micro-size range, different morphology | ~72.3 - 79.7 |

Computational Chemistry and Molecular Modeling of 4 Aminosalicylic Acid D3

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the electronic properties of molecules. For 4-Aminosalicylic Acid-d3, DFT calculations can elucidate its geometry, electronic distribution, and chemical reactivity descriptors.

Electronic Structure The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is minimally affected by isotopic substitution like deuteration, as it does not alter the nuclear charge or the number of electrons. Therefore, DFT studies on 4-ASA provide a reliable model for the electronic properties of its d3 analogue. arabjchem.org Calculations are commonly performed using functionals like Becke, 3-parameter, Lee–Yang–Parr (B3LYP) with basis sets such as 6-311G(d,p) or LANL2DZ. arabjchem.orgresearchgate.netchemrevlett.com

Key electronic properties derived from DFT include:

Optimized Geometry: DFT calculations determine the most stable three-dimensional arrangement of atoms by minimizing the total energy. For this compound, the bond lengths and angles would be nearly identical to those of 4-ASA, with a minuscule shortening of the C-D bonds compared to C-H bonds due to a lower zero-point vibrational energy. musechem.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. arabjchem.orgchemrevlett.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). For this compound, the MEP would show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups and the nitrogen of the amino group, indicating these as sites for electrophilic attack or hydrogen bonding. arabjchem.org

Reactivity Descriptors Global reactivity descriptors can be calculated from the energies of the FMOs to quantify chemical reactivity and stability. These descriptors are summarized in the table below, with values derived from studies on the parent compound, 4-ASA, which are expected to be virtually identical for the d3 variant. chemrevlett.com

| Parameter | Description | Typical Calculated Value (eV) for 4-ASA |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.7 to -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.3 to -1.9 |

| Energy Gap (ΔE) | LUMO-HOMO energy difference; indicates chemical reactivity | 3.8 to 4.9 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2; indicates electron escaping tendency | -3.7 to -3.8 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2; measures resistance to charge transfer | 1.9 to 2.45 |

| Global Softness (S) | 1 / (2η); inverse of hardness | 0.20 to 0.26 |

| Electrophilicity Index (ω) | μ2 / (2η); measures electrophilic power | 2.8 to 3.6 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding therapeutic efficacy)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of molecules, known as descriptors, with a specific activity or property. mdpi.com While often used for therapeutic efficacy, QSAR can also model other properties such as solubility, chromatographic retention time, or antioxidant activity. mdpi.comresearchgate.netacs.org

In a QSAR study, molecular descriptors are calculated for a series of compounds and a mathematical model is built using techniques like Multiple Linear Regression (MLR). mdpi.com For this compound, most descriptors would be identical to those of 4-ASA. The deuteration only affects descriptors that are dependent on atomic mass.

Constitutional Descriptors: These include molecular weight and isotope counts. The molecular weight of this compound is higher than that of 4-ASA, which would be a differentiating factor in any QSAR model that uses this descriptor.

Topological and Geometrical Descriptors: These describe atomic connectivity and 3D shape (e.g., molecular surface area, volume). They would be unchanged by deuteration.

Electronic Descriptors: These are derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies) and would also be essentially identical.

Physicochemical Descriptors: Properties like lipophilicity (logP) are not expected to change significantly upon this type of deuteration. musechem.com

Therefore, in the context of QSAR, this compound would behave very similarly to its parent compound, unless the modeled property is directly influenced by the kinetic isotope effect, which is not typically captured by standard QSAR descriptors.

| Descriptor Class | Example Descriptors | Effect of d3-Deuteration |

|---|---|---|

| Constitutional | Molecular Weight, Isotope Count, H-bond donors/acceptors | Molecular weight and isotope count change; others are unaffected. |

| Topological | Wiener Index, Kier & Hall Indices | Unaffected. Based on molecular graph connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices | Unaffected. Based on 3D coordinates. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Essentially unaffected. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Negligible effect. |

Prediction of Spectroscopic Properties and Isotopic Effects

Computational methods are highly effective at predicting spectroscopic properties and are particularly useful for understanding the consequences of isotopic substitution.

Vibrational Spectroscopy (IR/Raman) DFT calculations can predict the vibrational frequencies of a molecule. primescholarslibrary.orgsymbiosisonlinepublishing.com The primary effect of substituting three aromatic protons (¹H) with deuterium (B1214612) (²H) in this compound is a shift in the vibrational modes involving these atoms.

C-H vs. C-D Stretching: The C-H stretching vibrations in the aromatic ring typically appear around 3000-3100 cm⁻¹. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are predicted to appear at a significantly lower frequency, approximately 2200-2300 cm⁻¹. This is a direct consequence of the harmonic oscillator model where frequency is inversely proportional to the square root of the reduced mass.

Bending Modes: Aromatic C-H bending modes (both in-plane and out-of-plane) will also shift to lower wavenumbers upon deuteration. Other vibrational modes not directly involving the substituted atoms, such as the C=O stretch or O-H stretch, would show minimal to no change. primescholarslibrary.org

NMR Spectroscopy The prediction of NMR spectra is another key application of computational chemistry, often using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework. researchgate.netacs.org Deuteration has distinct and predictable effects on both ¹H and ¹³C NMR spectra.

¹H NMR: The most obvious effect in the ¹H NMR spectrum of this compound would be the disappearance of the signals corresponding to the three protons on the aromatic ring that have been replaced by deuterium.

Isotope Effects on Chemical Shifts: Deuterium substitution causes small but measurable changes in the chemical shifts (δ) of nearby nuclei, an effect known as an isotopic shift.

α-effect: A deuterium atom will shield the carbon atom to which it is attached (¹³C), causing an upfield shift (lower ppm) of about 0.2-0.4 ppm per deuterium.

β-effect: The effect on the adjacent carbon atoms (two bonds away) is smaller, typically an upfield shift of ~0.1 ppm.

The ¹H chemical shifts of the remaining protons on the molecule may also experience small upfield shifts. researchgate.net

| Spectroscopic Technique | Property for 4-Aminosalicylic Acid | Predicted Property for this compound |

|---|---|---|

| IR Spectroscopy | Aromatic C-H stretch: ~3050 cm⁻¹ | Aromatic C-D stretch: ~2250 cm⁻¹ (C-H peaks absent at deuterated positions) |

| ¹H NMR Spectroscopy | Signals for aromatic protons (H-3, H-5, H-6) | Signals for H-3, H-5, H-6 are absent. |

| ¹³C NMR Spectroscopy | Chemical shifts for C-3, C-5, C-6 | Upfield shift (lower ppm) for C-3, C-5, C-6 due to α-isotope effect. |

| ¹³C NMR Spectroscopy | Chemical shifts for C-2, C-4 | Small upfield shift due to β-isotope effect from adjacent deuterons. |

Research Applications of 4 Aminosalicylic Acid D3 As a Research Tool

Use in Biosynthetic Pathway Tracing in Model Organisms

The primary mechanism of action for 4-Aminosalicylic Acid involves its role as a prodrug that integrates into the folate biosynthetic pathway. wikipedia.org It acts as an antimetabolite, mimicking the natural substrate para-aminobenzoic acid (PABA). patsnap.com Bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate synthase (DHFS) mistakenly incorporate 4-ASA, leading to the production of a non-functional folate analog. wikipedia.org This ultimately disrupts the synthesis of essential nucleotides and inhibits bacterial replication. patsnap.com

4-Aminosalicylic Acid-d3 serves as an excellent tracer for studying this specific biosynthetic pathway in various model organisms. When introduced into a biological system, the deuterated compound follows the same metabolic route as its non-deuterated counterpart. Researchers can then use mass spectrometry-based techniques to track the d3-labeled molecule and its metabolites through the folate synthesis pathway. This allows for a precise mapping of the compound's journey, from uptake into the cell to its incorporation into larger molecules.

This tracing methodology helps answer several key research questions:

Pathway Elucidation: Confirms the specific enzymes and intermediate steps involved in the bioactivation of 4-ASA.

Metabolic Flux Analysis: Quantifies the rate at which 4-ASA is processed through the pathway, providing insights into the efficiency of the metabolic conversion.

Off-Target Effects: Helps identify if the compound or its deuterated metabolites are diverted into other, previously unknown, metabolic pathways.

While direct studies showcasing this compound for pathway tracing are specific, the principle is a cornerstone of metabolic research. For instance, multi-omics studies on Mycobacterium tuberculosis have investigated the broader metabolic impact of PAS, revealing changes in phenylalanine metabolism, which could be further explored using stable isotope tracers like 4-ASA-d3. nih.gov

Application in Proteomic and Metabolomic Studies

Proteomics and metabolomics are large-scale studies of proteins and small-molecule metabolites within a biological system, respectively. These fields rely heavily on high-precision analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), for the accurate identification and quantification of thousands of molecules. nih.govfrontiersin.orgnih.gov

In this context, this compound is critically important as an internal standard for quantitative analysis. caymanchem.comcaymanchem.com Because it has a higher mass than the natural compound, it can be added in a known quantity to a biological sample (e.g., serum, cell lysate) at the beginning of the experimental workflow. frontiersin.org During LC-MS analysis, the deuterated standard co-elutes with the non-deuterated (endogenous or administered) 4-ASA but is detected as a separate peak due to the mass difference.

The use of this compound as an internal standard offers several advantages:

Improved Accuracy and Precision: It corrects for sample loss during preparation and variations in instrument response, as both the analyte and the standard are subjected to the same conditions.

Reliable Quantification: By comparing the signal intensity of the natural analyte to the known concentration of the internal standard, researchers can calculate the absolute concentration of 4-ASA in the sample.

This application is crucial in studies such as a metabolomic analysis of piglets infected with Classical Swine Fever Virus, where 4-aminosalicylic acid was identified as a significantly elevated metabolite related to changes in phenylalanine metabolism. frontiersin.org Using a deuterated standard like 4-ASA-d3 in such a study would allow for precise quantification of this change, providing more robust data for understanding the metabolic dysregulation caused by the infection. Similarly, in proteomic and metabolomic investigations of drug resistance in M. tuberculosis, 4-ASA-d3 can be used to accurately measure the levels of the drug and its metabolites, linking them to changes in protein expression and metabolic pathways. nih.gov

Table 1: Application of this compound in Mass Spectrometry-Based Research

| Research Area | Role of this compound | Analytical Technique | Research Finding Enabled |

|---|---|---|---|

| Metabolomics | Internal Standard | LC-MS/MS | Accurate quantification of 4-ASA in biological samples to study metabolic perturbations, such as in viral infections. frontiersin.orgnih.gov |

| Proteomics | Internal Standard | LC-MS/MS | Correlating drug and metabolite levels with protein expression profiles, particularly in drug resistance studies. nih.gov |

| Pharmacokinetics | Tracer/Internal Standard | LC-MS/MS | Differentiating administered drug from endogenous compounds and accurately measuring its concentration over time. medchemexpress.com |

Development of Hybrid Compounds and Prodrugs for Research (non-clinical focus)

The chemical structure of 4-Aminosalicylic Acid, with its carboxylic acid and amine functional groups, makes it a versatile scaffold for chemical modification. researchgate.net Researchers have explored the creation of hybrid compounds and prodrugs based on 4-ASA to enhance its properties or create molecules with novel activities for research purposes. researchgate.netnih.gov A prodrug is an inactive compound that is converted into an active drug inside the body. wikipedia.orgnottingham.ac.uk

One research direction involves creating macromolecular prodrugs, such as conjugating 4-ASA to β-cyclodextrin, to investigate targeted drug delivery systems. nih.gov Another approach is the hybridization of 4-ASA with other pharmacophores, like 4-aminoquinoline (B48711) derivatives, to develop new compounds with potential anti-infective properties, for example, against the malaria parasite Plasmodium falciparum. researchgate.netdntb.gov.ua In one such study, the resulting hybrid compounds showed significantly improved antiplasmodial activity compared to 4-ASA alone. researchgate.net

The role of this compound in this area is primarily in the preclinical research and development phase. Deuteration is a known strategy to improve the metabolic stability of drug candidates. bohrium.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes (like cytochrome P450s) to break. bohrium.com By strategically placing deuterium (B1214612) atoms on a hybrid molecule or prodrug derived from 4-ASA, researchers can create versions that are more resistant to metabolic degradation.

This allows for:

Studying Metabolic Stability: Comparing the breakdown of deuterated versus non-deuterated hybrid compounds in liver microsome assays to identify metabolic weak spots. bohrium.com

Enhancing Research Tool Efficacy: Developing more stable molecular probes for in vitro and in vivo research, ensuring the compound remains intact long enough to interact with its intended target.

Table 2: Research on Hybrid Compounds and Prodrugs of 4-Aminosalicylic Acid

| Compound Type | Research Goal (Non-clinical) | Example Scaffold | Potential Role of Deuteration |

|---|---|---|---|

| Hybrid Compound | Develop novel anti-infective agents | 4-ASA + 4-Aminoquinoline | Improve metabolic stability for in vitro/in vivo testing. researchgate.net |

| Macromolecular Prodrug | Investigate targeted delivery mechanisms | 4-ASA + β-Cyclodextrin | Enhance stability of the linker and parent drug during systemic circulation in animal models. nih.gov |

Investigation of Drug-Target Interactions in Biological Systems (In Vitro)

Understanding how a drug interacts with its molecular target is fundamental to pharmacology. For 4-Aminosalicylic Acid, the primary target is dihydropteroate synthase (DHPS), an enzyme in the folate pathway of Mycobacterium tuberculosis. wikipedia.orgpatsnap.comdrugbank.com 4-ASA acts as a competitive inhibitor, binding to the enzyme's active site with a greater affinity than the natural substrate, PABA. drugbank.com

In vitro studies are essential for characterizing these interactions. This compound can be a powerful tool in these investigations. Its utility stems from its identical chemical reactivity but distinct mass.

Key in vitro applications include:

Binding Assays: In competitive binding assays using mass spectrometry, 4-ASA-d3 can be used as a tracer to quantify the displacement of a natural ligand or another inhibitor from the target enzyme.

Kinetic Isotope Effect (KIE) Studies: If the bond to be broken in a reaction step involves a deuterated position, the reaction will proceed more slowly. While the binding of 4-ASA to DHPS is not known to involve C-H bond cleavage, KIE studies are a powerful general method for elucidating enzymatic mechanisms.

Target Engagement Studies: In cell-based in vitro systems, introducing 4-ASA-d3 and subsequently analyzing the proteome can help confirm target engagement. By quantifying the amount of d3-labeled drug bound to its target protein (DHPS), researchers can verify that the drug is reaching and interacting with its intended target within a cellular environment.

These precise in vitro measurements provide the foundational data needed to understand the mechanism of action and resistance, as explored in multi-omics studies of PAS-resistant M. tuberculosis strains. nih.gov

Historical Perspectives and Future Directions in Research on Deuterated Salicylic Acid Derivatives

Evolution of Deuteration Techniques in Pharmaceutical Research

The use of deuterium (B1214612), a stable, heavy isotope of hydrogen, in pharmaceutical research has evolved significantly from its initial application as a simple tracer to a sophisticated tool for drug design. Initially, isotopic labeling with deuterium was primarily employed in absorption, distribution, metabolism, and excretion (ADME) studies to track the movement of a drug throughout the body. assumption.edu This was possible due to the heavier mass of deuterium, which allows it to be distinguished from hydrogen using analytical techniques like mass spectrometry. musechem.com

The strategic incorporation of deuterium into drug molecules, a practice known as deuteration, began to gain traction in the early 1960s with studies on compounds like d3-morphine. musechem.comnih.gov The core principle behind this strategy is the kinetic isotope effect (KIE), where the substitution of a hydrogen atom with a deuterium atom can slow down the rate of chemical reactions, including metabolic processes. assumption.edu Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, more energy is required to break it, which can lead to a significantly lower rate of metabolism for deuterated drugs. musechem.comresearchgate.net This can improve a drug's pharmacokinetic profile, potentially extending its half-life and allowing for less frequent dosing. nih.govresearchgate.net

For decades, this "deuterium switch" approach was primarily theoretical, but it culminated in a major breakthrough in 2017 with the U.S. Food and Drug Administration (FDA) approval of the first deuterated drug, Austedo® (deutetrabenazine). nih.govwikipedia.org This drug, used to treat chorea associated with Huntington's disease, demonstrated a significantly decreased rate of metabolism compared to its non-deuterated counterpart. assumption.edu The approval of deutetrabenazine as a New Chemical Entity (NCE) established a clear regulatory pathway and sparked renewed interest in deuterated pharmaceuticals. nih.govacs.org

Since then, the field has continued to advance, with a shift from merely creating deuterated analogues of existing drugs to incorporating deuterium in the early stages of novel drug discovery. nih.gov Modern synthetic methods have been developed to allow for more precise deuteration of a wide variety of molecules under mild conditions, including techniques for deuterating C(sp2)-H bonds found in aromatic rings, which is relevant for compounds like 4-Aminosalicylic Acid-d3. assumption.edursc.org

Table 1: Milestones in Pharmaceutical Deuteration

| Era | Key Development | Significance |

|---|---|---|

| Early 1960s | Initial studies on deuterated bioactive molecules (e.g., d3-morphine, d2-tyramine). musechem.comnih.gov | Demonstrated the potential of deuteration to alter the potency and toxicity of compounds. musechem.com |

| 1970s - 2000s | Use of deuterium labeling in ADME studies and mechanistic research. assumption.eduwikipedia.org | Established deuterium as a critical tool for understanding drug metabolism and pharmacokinetics. |

| 2017 | First FDA approval of a deuterated drug, deutetrabenazine. nih.govresearchgate.net | Validated the "deuterium switch" strategy and provided a regulatory precedent for NCE status. nih.gov |

| Post-2017 | Focus shifts to de novo deuterated drugs and advanced synthetic methods. nih.govrsc.org | Integration of deuteration into early-stage drug discovery to overcome pharmacokinetic challenges. nih.gov |

Key Discoveries and Paradigm Shifts in Isotope Chemistry Relevant to this compound

The foundation of using compounds like this compound in research rests on fundamental discoveries in isotope chemistry. The discovery of deuterium in 1931 by Harold Urey, for which he received the Nobel Prize in 1934, was the first critical step. wikipedia.org This discovery provided a non-radioactive, stable isotope of hydrogen that could be used to probe biological and chemical systems.

The most significant paradigm shift was the elucidation and application of the kinetic isotope effect (KIE). The KIE describes the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. assumption.edu In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-determining step. Replacing this hydrogen with deuterium can substantially slow down this cleavage because the C-D bond has a lower vibrational ground state energy and thus requires more energy to break. musechem.com This effect can decrease the rate of drug metabolism, improve metabolic stability, and reduce the formation of potentially reactive metabolites. nih.gov

The use of stable isotopes to study the metabolism of salicylic (B10762653) acid and its derivatives is well-established. For instance, 13C-labeled salicylic acid has been used to study its biosynthesis and metabolism in humans, demonstrating the utility of isotopic labeling in tracking the fate of these compounds in vivo. acs.org Similarly, 13C-labeled salicylic acid has been synthesized to probe its degradation by bacteria. nih.gov These studies provide a strong precedent for using isotopically labeled versions, such as this compound, to conduct detailed mechanistic studies that were previously not possible.

Emerging Research Avenues for Deuterated Small Molecules in Chemical Biology

The unique properties of the carbon-deuterium bond are opening up new frontiers for deuterated small molecules beyond improving pharmacokinetics, particularly in the field of chemical biology. These molecules are being developed as next-generation probes for imaging and tracking biological processes with minimal perturbation. europa.eu

One of the most promising emerging avenues is the use of deuterated compounds for "label-free" spectroscopic imaging. europa.eu The C-D bond has a unique vibrational frequency that appears in a "silent" region of the Raman spectroscopy spectrum of a cell, where there are no interfering signals from endogenous molecules. This allows for the direct tracking of a deuterated drug, like this compound, within live cells using techniques such as confocal Raman microscopy. europa.eu This method avoids the need for bulky fluorescent labels, which can alter the molecule's behavior and localization, providing a more accurate picture of its uptake and metabolism. europa.eu